

An In-depth Technical Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(Methylsulfonyl)-3-azetidinecarboxylic Acid
Cat. No.:	B088418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

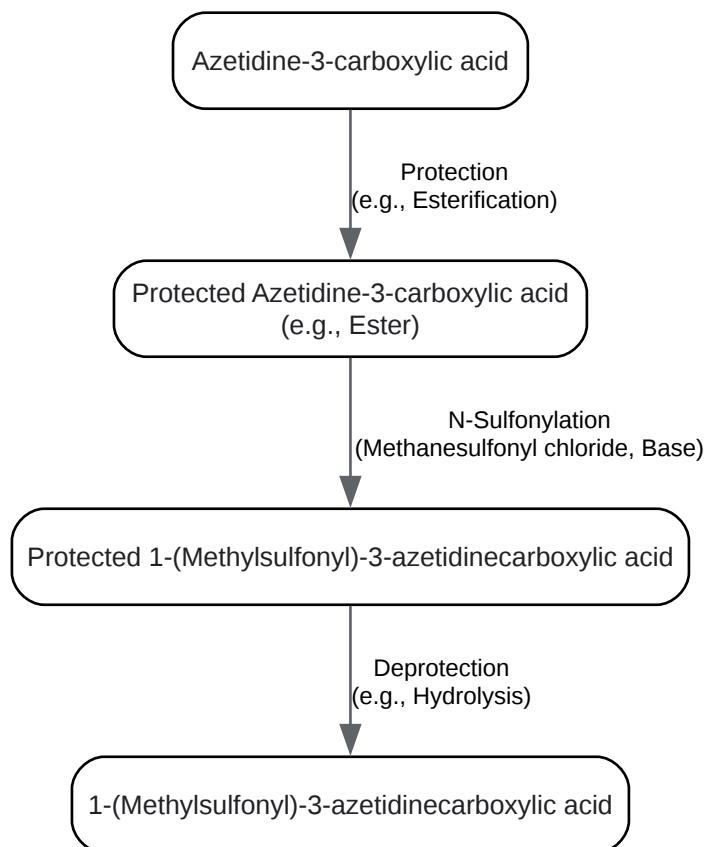
CAS Number: 1219828-27-9

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a niche heterocyclic compound that belongs to the class of substituted azetidines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a methylsulfonyl group on the nitrogen atom can modulate the compound's physicochemical properties, such as its polarity, solubility, and metabolic stability, making it an intriguing building block for drug discovery and development. This document provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

The fundamental physicochemical properties of **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** have been compiled from various chemical suppliers. These properties are essential for understanding the compound's behavior in both chemical and biological systems.


Property	Value	Source
CAS Number	1219828-27-9	-
Molecular Formula	C ₅ H ₉ NO ₄ S	-
Molecular Weight	179.19 g/mol	-
IUPAC Name	1-(methylsulfonyl)azetidine-3-carboxylic acid	-
SMILES	CS(=O)(=O)N1CC(C(=O)O)C1	-
XLogP3	-1.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	2	[1]
Heavy Atom Count	11	[1]
Complexity	259	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for the N-sulfonylation of azetidines. The most likely pathway involves the reaction of a suitable azetidine-3-carboxylic acid precursor with methanesulfonyl chloride.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps: protection of the carboxylic acid functionality of azetidine-3-carboxylic acid, followed by N-sulfonylation, and subsequent deprotection.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(Methylsulfonyl)-3-azetidinecarboxylic acid**.

General Experimental Protocol for N-Sulfonylation (Analogous)

This protocol is based on the general procedure for the N-sulfonylation of secondary amines and is provided as a representative methodology.

Step 1: Protection of Azetidine-3-carboxylic Acid

- Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).
- Add a catalyst, such as thionyl chloride or a strong acid (e.g., H_2SO_4), dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

- Neutralize the reaction mixture and extract the ester with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected azetidine-3-carboxylic acid.

Step 2: N-Sulfonylation

- Dissolve the protected azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
- Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).
- Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.
- Allow the reaction to stir at room temperature for several hours or until completion.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected N-sulfonylated product.

Step 3: Deprotection

- Dissolve the protected **1-(methylsulfonyl)-3-azetidinecarboxylic acid** in a mixture of a suitable solvent (e.g., THF, dioxane) and water.
- Add a base (e.g., lithium hydroxide, sodium hydroxide) and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain **1-(methylsulfonyl)-3-azetidinecarboxylic acid**.

Biological Activity and Applications in Drug Development

Specific biological activity data for **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** is not currently available in the public domain. However, the structural motifs present in this molecule suggest potential areas of application in drug discovery.

The azetidine ring is a known bioisostere for other cyclic and acyclic structures and can be found in several approved drugs. Its rigid nature can help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.


The N-sulfonyl group is a common feature in many pharmacologically active compounds. It can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Given these features, **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** could be a valuable building block for the synthesis of novel therapeutic agents targeting a variety of biological pathways. Further screening and biological evaluation are necessary to determine its specific activities.

Potential Signaling Pathway Interactions (Hypothetical)

As no specific biological targets for **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** have been identified, any discussion of signaling pathway involvement is purely hypothetical. However, based on the prevalence of the azetidine scaffold in medicinal chemistry, it could potentially be incorporated into molecules designed to interact with a wide range of protein classes, such as kinases, proteases, or G-protein coupled receptors (GPCRs).

The logical workflow for investigating such potential interactions would involve a series of screening and validation steps.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of a novel chemical entity.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(Methylsulfonyl)-3-azetidinecarboxylic acid** has been identified. For researchers synthesizing this compound, standard analytical techniques would be required for structural confirmation and purity assessment.

Conclusion

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a chemical entity with potential as a building block in drug discovery. Its physicochemical properties are documented, and a plausible synthetic route can be proposed based on established chemical principles. However, a significant gap exists in the publicly available literature regarding its specific biological activity, mechanism of action, and detailed experimental data. This guide serves as a summary of the currently available information and highlights the need for further research to fully elucidate the potential of this compound in the development of new therapeutic agents. Researchers and scientists are encouraged to undertake further investigation to explore its biological profile and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088418#1-methylsulfonyl-3-azetidinecarboxylic-acid-cas-number-1219828-27-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com